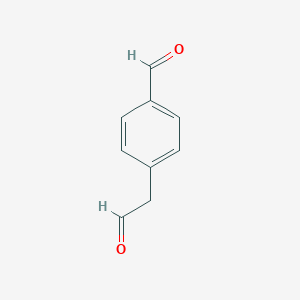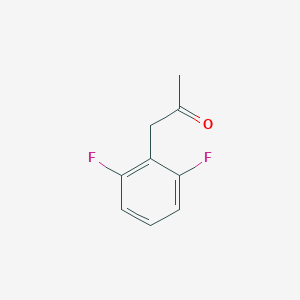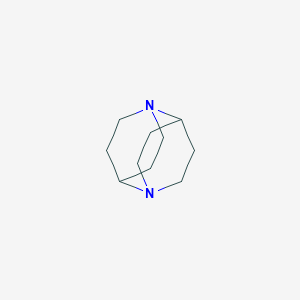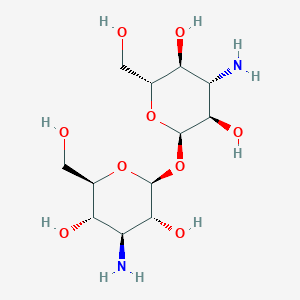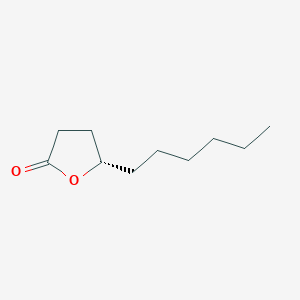
Chamigrenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chamigrenol is a Na+/K±ATPase inhibitor with an IC50 value of 15.9 μg/mL . It shows strong inhibitory activities against Gram-positive and Gram-negative bacteria except Escherichia coli, with MIC values of 50 µg/mL .
Molecular Structure Analysis
Chamigrenol has a molecular weight of 220.35 and its formula is C15H24O . The SMILES representation of its structure is CC1([C@@]2(CCC(CO)=CC2)C(CCC1)=C)C .
Physical And Chemical Properties Analysis
Chamigrenol has a molecular weight of 220.35 and its formula is C15H24O . It’s recommended to store the powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .
Aplicaciones Científicas De Investigación
Biosensing Applications
Chamigrenol shows promise in the field of biosensing , where it can be used to enhance the sensitivity and selectivity of biosensors. These sensors are crucial for early disease detection, environmental pollutant monitoring, and food safety analysis. The integration of Chamigrenol into biosensor design could lead to the development of novel bioinspired structures with precisely tailored properties for enhanced sensing capabilities .
Drug Delivery Systems
In the realm of drug delivery , Chamigrenol may be utilized to improve the efficiency and targeting of drug delivery systems. Its potential lies in the creation of dendrimer-based or hydrogel-based delivery systems that can respond to stimuli and release drugs at targeted sites within the body, minimizing side effects and improving therapeutic outcomes .
Environmental Remediation
Chamigrenol’s application in environmental remediation is significant, particularly in the removal of contaminants such as heavy metals, dyes, and organic compounds from various environmental media. Its unique properties could be harnessed to develop new materials for nanotechnology-based environmental cleanup, offering a sustainable and efficient approach to pollution mitigation .
Biomedical Research
In biomedical research , Chamigrenol could be instrumental in the development of hydrogels for tissue engineering and regenerative medicine. Its properties may allow for the creation of biocompatible and biodegradable hydrogels that can support cell growth and tissue regeneration, paving the way for advancements in healthcare .
Advanced Catalysis
The role of Chamigrenol in advanced catalysis is to enable the use of earth-abundant elements in catalytic processes, addressing sustainability concerns associated with precious metals. It could bring about new reactivity patterns and enable transformations that are not possible with traditional catalysts, thus broadening the scope of chemical synthesis .
Wastewater Treatment
Lastly, Chamigrenol has potential applications in wastewater treatment . It could be part of systems that utilize microalgae or other biological agents to treat wastewater, leading to sustainable development and the production of value-added products like biofuels while ensuring the efficient treatment of contaminated effluents .
Mecanismo De Acción
Target of Action
Chamigrenol primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction.
Mode of Action
Chamigrenol acts as an inhibitor of the Na+/K+ ATPase . It binds to the enzyme and inhibits its activity, leading to disruption of the ion balance across the cell membrane. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 15.9 μg/mL .
Biochemical Pathways
The inhibition of Na+/K+ ATPase by Chamigrenol affects the ion transport across the cell membrane . This disruption can lead to a variety of downstream effects, depending on the specific cell type and physiological context.
Result of Action
Chamigrenol shows strong inhibitory activities against Gram-positive and Gram-negative bacteria , except Escherichia coli, with MIC (Minimum Inhibitory Concentration) values of 50 µg/mL . This suggests that Chamigrenol could potentially be used as an antimicrobial agent.
Safety and Hazards
Propiedades
IUPAC Name |
(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCZOOGHMAZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chamigrenol | |
Q & A
Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?
A: While the paper [] confirms that chamigrenol exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how chamigrenol interacts with the enzyme and disrupts its function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

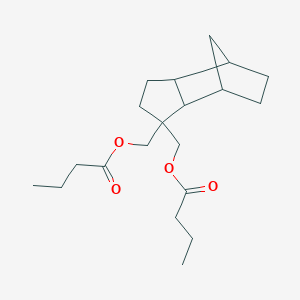
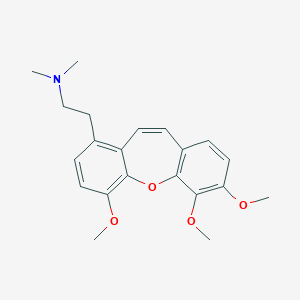
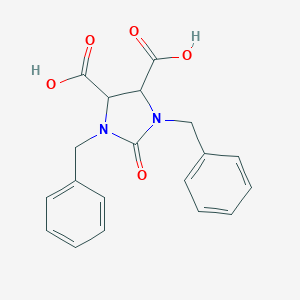

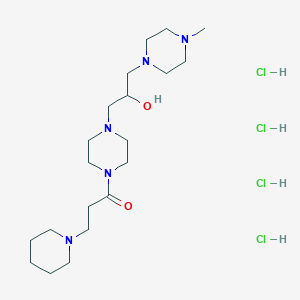

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
